![molecular formula C25H21N3O3 B2642167 7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932541-30-5](/img/structure/B2642167.png)
7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
This compound is a quinoline derivative, which is a class of compounds that have been widely studied due to their interesting pharmaceutical and biological activities . Quinoline derivatives have been synthesized for various applications, including third-generation photovoltaics .
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex organic reactions. For example, some quinoline/cinnamic acid hybrids were synthesized and screened for their in vitro anti-Aβ 42 aggregation activity .Molecular Structure Analysis
The molecular structure of quinoline derivatives can vary greatly depending on the specific substituents attached to the quinoline core . The structure of this specific compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For instance, some quinoline derivatives have been shown to undergo [4+2] cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For instance, the compound’s solubility, melting point, and boiling point could be determined experimentally .Scientific Research Applications
Photovoltaic Cells
DMQ derivatives have gained popularity in third-generation photovoltaics. Researchers have explored their potential as materials for solar cells. Key aspects include:
- Implementation : DMQ derivatives are integrated into photovoltaic cell architectures, including polymer solar cells and dye-sensitized solar cells .
Biomedical Applications
Researchers have considered DMQ derivatives for biomedical purposes:
- Anticancer Activity : Some derivatives show cytotoxic effects against cancer cells, inducing apoptosis and cell cycle arrest .
Synthetic Methods
Efficient synthetic routes for DMQ derivatives have been developed. These methods allow the incorporation of various substituents on the phenyl ring, enhancing their properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-29-18-11-9-16(10-12-18)24-20-15-26-21-14-23(31-3)22(30-2)13-19(21)25(20)28(27-24)17-7-5-4-6-8-17/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIURJRSMRTTXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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